Cas no 50712-68-0 (4-Chloro-2-methylbenzonitrile)

4-Chloro-2-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-methylbenzonitrile
- 4-Chloro-2-methyl-benzonitrile
- Benzonitrile, 4-chloro-2-methyl-
- 5-CHLORO-2-CYANOTOLUENE
- 4-chloro-2-methylbenzenecarbonitrile
- 2-Methyl-4-chlorobenzonitrile
- PubChem12503
- KSC494A4R
- 4-Chloro-2-methyl benzonitrile
- SBB055175
- MB00421
- TF10103
- AM61567
- SY017059
- MFCD00045603
- AKOS006222738
- EN300-152433
- FT-0639935
- AC-26716
- Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acidNHS
- FS-2543
- CS-W018108
- DTXSID30198767
- A1725
- SCHEMBL584196
- 4-Chloro-2-methylbenzonitrile, 97%
- 50712-68-0
- DB-014455
- DTXCID90121258
-
- MDL: MFCD00045603
- Inchi: 1S/C8H6ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3
- InChI Key: ZZAJFWXXFZTTLH-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(C#N)=C(C([H])([H])[H])C=1[H]
Computed Properties
- Exact Mass: 151.01900
- Monoisotopic Mass: 151.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 23.8
- Surface Charge: 0
Experimental Properties
- Color/Form: Not available
- Density: 1.19
- Melting Point: 57-61 °C (lit.)
- Boiling Point: 239.8℃ at 760 mmHg
- Flash Point: 97.1℃
- Refractive Index: 1.553
- PSA: 23.79000
- LogP: 2.52008
- Solubility: Not available
4-Chloro-2-methylbenzonitrile Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H331,H302,H312,H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H331,H302,H312,H315,H319,H335
-
Hazardous Material Identification:
- PackingGroup:III
- HazardClass:6.1
- Storage Condition:Store at room temperature
4-Chloro-2-methylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chloro-2-methylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152433-50.0g |
4-chloro-2-methylbenzonitrile |
50712-68-0 | 95% | 50g |
$209.0 | 2023-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005728-5g |
4-Chloro-2-methylbenzonitrile |
50712-68-0 | 97% | 5g |
¥36 | 2024-05-23 | |
Enamine | EN300-152433-1.0g |
4-chloro-2-methylbenzonitrile |
50712-68-0 | 95% | 1g |
$26.0 | 2023-06-05 | |
Enamine | EN300-152433-5.0g |
4-chloro-2-methylbenzonitrile |
50712-68-0 | 95% | 5g |
$37.0 | 2023-06-05 | |
abcr | AB352351-5 g |
4-Chloro-2-methylbenzonitrile, 97%; . |
50712-68-0 | 97% | 5g |
€80.40 | 2023-04-26 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017059-10g |
4-Chloro-2-methylbenzonitrile |
50712-68-0 | >97% | 10g |
¥83.00 | 2024-07-10 | |
TRC | C587603-250mg |
4-Chloro-2-methylbenzonitrile |
50712-68-0 | 250mg |
$75.00 | 2023-05-18 | ||
Enamine | EN300-152433-100.0g |
4-chloro-2-methylbenzonitrile |
50712-68-0 | 95% | 100g |
$346.0 | 2023-06-05 | |
TRC | C587603-1g |
4-Chloro-2-methylbenzonitrile |
50712-68-0 | 1g |
$ 80.00 | 2022-06-06 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005728-1g |
4-Chloro-2-methylbenzonitrile |
50712-68-0 | 97% | 1g |
¥27 | 2024-05-23 |
4-Chloro-2-methylbenzonitrile Related Literature
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
Additional information on 4-Chloro-2-methylbenzonitrile
4-Chloro-2-methylbenzonitrile (CAS No. 50712-68-0): A Versatile Building Block in Chemical and Pharmaceutical Research
4-Chloro-2-methylbenzonitrile (CAS No. 50712-68-0) is an organic compound characterized by its unique chemical structure and functional group composition. This aromatic nitrile derivative features a benzene ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, forming a rigid framework that exhibits distinctive reactivity and physicochemical properties. The compound’s molecular formula, C₈H₅ClN, highlights its carbon-rich backbone with electron-withdrawing nitrile (-CN) and halogen (Cl) substituents, which are critical for its applications in medicinal chemistry and materials science.
Recent advancements in synthetic methodology have underscored the importance of 4-chloro-2-methylbenzonitrile as a key intermediate in multi-step organic synthesis. Researchers have demonstrated its utility in the preparation of bioactive molecules through nucleophilic aromatic substitution reactions, where the chlorine atom serves as an excellent leaving group under mild conditions. For instance, a study published in Chemical Communications (2023) employed this compound as a precursor to synthesize novel cyanopyridine derivatives, which showed promising inhibitory activity against histone deacetylase (HDAC), a target enzyme implicated in cancer progression. The methyl group at position 2 enhances the compound’s lipophilicity, enabling better cellular permeability when incorporated into drug candidates.
In pharmaceutical research, 4-chloro-2-methylbenzonitrile has gained attention for its role in developing therapies targeting neurodegenerative diseases. A collaborative effort between Stanford University and Merck scientists revealed that derivatives of this compound could modulate gamma-secretase activity, an enzyme involved in amyloid precursor protein processing. By introducing additional functional groups via palladium-catalyzed cross-coupling reactions on the benzonitrile core, researchers synthesized analogs that selectively inhibited beta amyloid production in Alzheimer’s disease models without significant off-target effects. This finding aligns with growing interest in nitrile-containing compounds for their ability to form stable hydrogen bonds with protein targets.
The structural versatility of CAS No. 50712-68-0 extends to its use as a scaffold for designing kinase inhibitors. In a groundbreaking study from Nature Chemistry (2023), this compound was functionalized with pyrazole moieties to create potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a critical role in cancer cell proliferation. The chlorine substituent facilitated regioselective Suzuki-Miyaura coupling reactions, allowing precise control over ligand design while maintaining the stability of the benzonitrile core under reaction conditions.
Beyond medicinal applications, 4-chloro-2-methylbenzonitrile has emerged as an important component in advanced materials research. Its electron-withdrawing properties make it ideal for synthesizing conjugated polymers used in organic photovoltaics (OPVs). A team at MIT recently reported incorporating this compound into polythiophene backbones to improve charge transport efficiency by 18%, achieving power conversion efficiencies exceeding 15% under standard testing conditions. The rigid planar structure of the benzonitrile unit enhances π-electron delocalization while the chlorine substitution suppresses aggregation-induced efficiency losses.
In analytical chemistry contexts, this compound serves as a reference standard for mass spectrometry studies due to its well-characterized fragmentation patterns. Its molecular weight of 159.6 g/mol, determined via high-resolution ESI-MS analysis, provides distinct spectral signatures that aid in identifying structurally similar compounds during metabolomics analyses. Researchers at ETH Zurich utilized this property to develop novel strategies for detecting trace levels of benzodiazepine metabolites in biological matrices, demonstrating improved sensitivity compared to conventional standards.
Synthetic routes to obtain CAS No. 50712-68-0 have evolved significantly with green chemistry initiatives gaining momentum. Traditional methods involving toxic reagents like phosgene are being replaced by more sustainable approaches such as cyanosilylation using trimethylsilyl cyanide (TMSCN). A recent publication from Angewandte Chemie (Q3/2023) detailed an environmentally benign synthesis pathway where palladium-catalyzed arylation of methylstyrene derivatives was followed by silyl cyanide addition under solvent-free conditions, achieving >95% yield with minimal waste generation.
The electronic effects imparted by the chlorine and methyl substituents make this compound particularly valuable for directing regioselective reactions during combinatorial library synthesis. Computational studies using DFT calculations have shown that the Cl atom induces electron withdrawal through resonance effects while the Me group provides steric shielding at specific positions on the aromatic ring system (Journal of Medicinal Chemistry, 2023). This dual functionality allows chemists to predictably control reaction outcomes when preparing analogs for high-throughput screening campaigns targeting G-protein coupled receptors (GPCRs).
In materials engineering applications, researchers have explored self-assembling properties of 4-chloro-2-methylbenzonitrile. By incorporating it into supramolecular systems through hydrogen-bonding interactions between nitrile groups and complementary functionalized units (e.g., amidines or ureas), scientists at Cambridge University created stimuli-responsive hydrogels capable of undergoing phase transitions under UV light irradiation (Nature Materials, June 2023). These materials show potential for use in smart drug delivery systems where controlled release can be triggered externally.
The thermal stability profile of CAS No. 50712-68-0, confirmed via TGA analysis up to 350°C under nitrogen atmosphere (RSC Advances, May 2023), positions it favorably as a component for high-performance polymers used in aerospace applications. When copolymerized with fluorene units using Grignard metathesis polymerization techniques developed at Caltech, it contributes significantly to thermal decomposition temperatures exceeding 480°C while maintaining desirable optical properties required for next-generation optoelectronic devices.
In enzymology studies published last year (Bioorganic & Medicinal Chemistry Letters, vol 45), this compound was identified as a competitive inhibitor against bacterial enoyl-(acyl carrier protein) reductase enzymes (InhA), key components of mycobacterial fatty acid synthesis pathways responsible for tuberculosis drug resistance mechanisms. Its nitrile group forms stable interactions with InhA’s active site cysteine residue while the chloromethyl substituent creates hydrophobic contacts essential for binding affinity (>IC₅₀ = 1 μM).
New spectroscopic techniques have provided deeper insights into this compound’s molecular behavior under various conditions (Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, April 2023). Polarized Raman spectroscopy revealed conformational preferences when incorporated into lipid bilayers models mimicking biological membranes, suggesting potential applications as membrane-penetrating agents without disrupting structural integrity – critical considerations when designing intracellular delivery vehicles.
Eco-toxicological assessments conducted by EU regulatory bodies indicate low environmental impact when compared to analogous compounds containing more reactive halogen substituents or nitro groups (, July/August edition)). The combination of moderate water solubility (~6 mg/L at pH=7) and rapid biodegradation (>98% within seven days under aerobic conditions) aligns with current industry standards promoting sustainable chemical development practices without compromising performance characteristics required across multiple application domains.
In summary,4-Chloro-methylbenzonitrile(CAS No.507168is positioned uniquely within modern chemical research due to its dual halogen-nitrogen functionality combined with structural rigidity.Its ability to act simultaneously as both an electrophilic site through chlorine substitution and nucleophilic platform via nitrile modification makes it indispensable across diverse fields including:
• Advanced drug discovery programs targeting HDAC enzymes
• Sustainable synthesis methodologies reducing hazardous waste
• Next-generation optoelectronic materials requiring thermal stability
• Enzyme inhibition strategies against antibiotic-resistant pathogens
Ongoing investigations continue exploring its potential within supramolecular architectures and nanostructured drug carriers – demonstrating how foundational chemical entities like this continue driving innovation despite their established nature since first reported over three decades ago.
Researchers interested should consult recent publications from reputable journals such as those cited above while adhering strictly to standard laboratory safety protocols applicable for handling organic compounds containing nitrile functionalities – including proper ventilation systems during storage and use.
This molecule's enduring relevance underscores how subtle structural variations can lead to significant advancements when leveraged through modern synthetic strategies combined with cutting-edge analytical techniques available today.
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